molecular formula C14H18ClN3O B2409047 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2059015-10-8

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B2409047
CAS No.: 2059015-10-8
M. Wt: 279.77
InChI Key: HHXVWGHQMZTZNF-UHFFFAOYSA-N
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Description

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, the oxadiazole intermediate can be reacted with piperidine in the presence of a suitable base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or sensors.

Mechanism of Action

The mechanism of action of 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
  • 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
  • 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Comparison

Compared to similar compounds, 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride may exhibit unique properties due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s lipophilicity, electronic properties, and overall biological activity, making it distinct from its analogs.

Properties

IUPAC Name

5-(4-methylphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-10-2-4-12(5-3-10)14-16-13(17-18-14)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVWGHQMZTZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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